Tenilsetam
Overview
Description
Mechanism of Action
Target of Action
Tenilsetam, also known as (±)-3-(2-thienyl)-2-piperazinone, primarily targets the Advanced Glycosylation End Product-Specific Receptor (AGER) . AGER plays a crucial role in the pathogenesis of several diseases, including Alzheimer’s disease and diabetes, where it mediates the effects of advanced glycation end products (AGEs) .
Mode of Action
this compound interacts with its target, AGER, by inhibiting the formation of AGEs . It achieves this through a covalent attachment to glycated proteins, thereby blocking the reactive sites for further polymerisation reactions . This interaction results in the inhibition of protein crosslinking by AGEs, both in vitro and in vivo .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Maillard reaction, a form of non-enzymatic glycosylation of proteins . This reaction, which is accelerated in conditions like diabetes, leads to the formation of AGEs. AGEs are known to alter the structural and functional properties of proteins, contributing to the pathogenesis of several diseases . This compound’s inhibitory effect on this reaction suggests its potential therapeutic role in controlling complications related to AGE accumulation.
Pharmacokinetics
Its therapeutic effects in vivo, such as the suppression of age-derived fluorescence and pyrraline levels in diabetic rats, suggest that it has sufficient bioavailability to exert its effects .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of AGE accumulation and the associated pathological changes. For instance, it has been shown to decrease the total number of Iba-1+ microglia in both the cerebellum and hippocampus, suggesting anti-inflammatory effects . Furthermore, it restores the reduced enzymatic digestibility of collagen incubated with glucose, indicating a protective effect on protein structure and function .
Action Environment
Environmental factors, such as the presence of high glucose levels in conditions like diabetes, can influence the action of this compound. In such environments, the Maillard reaction is accelerated, leading to increased AGE formation. This compound’s ability to inhibit this reaction suggests that its efficacy may be particularly notable in hyperglycemic conditions . .
Biochemical Analysis
Biochemical Properties
Tenilsetam plays a significant role in biochemical reactions, particularly in inhibiting the Maillard reaction, which involves the non-enzymatic glycosylation of proteins. This reaction leads to the formation of advanced glycation end products (AGEs), which are implicated in aging and diabetic complications . This compound interacts with enzymes and proteins such as lysozyme, inhibiting glucose- and fructose-induced polymerization in a concentration-dependent manner . Additionally, this compound restores the enzymatic digestibility of collagen, indicating its potential to modulate protein interactions and stability .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been shown to reduce the number of microglia, which are characteristic of neuroinflammation, demonstrating its anti-inflammatory properties . Furthermore, this compound influences cell signaling pathways and gene expression, contributing to its cognition-enhancing effects. For instance, it has been observed to improve psychomotor measures and cognitive abilities in patients with Alzheimer’s disease .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to inhibit protein crosslinking by AGEs. This compound covalently attaches to glycated proteins, blocking reactive sites for further polymerization reactions . This inhibition of AGE-derived crosslinking may reduce amyloid plaque formation and decrease the inflammatory response by diminishing microglial activation . Additionally, this compound’s effects on gene expression and enzyme activity further contribute to its therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound demonstrates stability and sustained inhibitory effects on the Maillard reaction in vitro . In vivo studies with diabetic rats showed that this compound administration for 16 weeks suppressed elevated levels of AGE-derived fluorescence and pyrraline in renal cortex and aorta . These findings suggest that this compound maintains its biochemical activity over extended periods, potentially offering long-term therapeutic benefits.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies with streptozotocin-induced diabetic rats, a dosage of 50 mg/kg per day effectively inhibited the Maillard reaction and reduced AGE accumulation . Higher doses may lead to toxic or adverse effects, highlighting the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to the Maillard reaction and AGE formation. It interacts with enzymes such as lysozyme and collagen, modulating their activity and stability . By inhibiting the formation of AGEs, this compound may influence metabolic flux and metabolite levels, contributing to its therapeutic effects in conditions like diabetes and Alzheimer’s disease .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its localization and accumulation are influenced by these interactions, which may affect its therapeutic efficacy . Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its delivery and targeting specific tissues or organs.
Subcellular Localization
This compound’s subcellular localization plays a role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can impact its interactions with biomolecules and its overall therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tenilsetam involves the reaction of 2-thiophenecarboxylic acid with piperazine under specific conditions to form the desired product. The reaction typically requires a solvent such as methanol and a catalyst to facilitate the process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: This reaction involves the interaction of reducing sugars with free amino groups on proteins to form Amadori products, which further undergo dehydration and rearrangement to form AGEs .
Common Reagents and Conditions: The Maillard reaction involving Tenilsetam typically requires reducing sugars such as glucose or fructose and occurs under physiological conditions (pH 7.4, 37°C) .
Major Products Formed: The major products formed from the reaction of this compound with reducing sugars are advanced glycation end-products (AGEs), which are known to alter the structural and functional properties of proteins .
Scientific Research Applications
Tenilsetam has been extensively studied for its potential therapeutic applications in various fields:
Comparison with Similar Compounds
Piracetam: Another cognition-enhancing drug, but with limited therapeutic efficiency compared to Tenilsetam.
Oxiracetam: Similar to Piracetam, it acts as a cognition-enhancing agent but is less effective in inhibiting AGE formation.
Pyroglutamic Acid: Known for its cognition-enhancing properties, but does not exhibit the same level of anti-glycation activity as this compound.
Uniqueness of this compound: this compound stands out due to its dual action as a cognition-enhancing agent and an inhibitor of AGE formation. This unique combination makes it a valuable compound in the treatment of neurodegenerative diseases and diabetic complications .
Properties
IUPAC Name |
3-thiophen-2-ylpiperazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c11-8-7(9-3-4-10-8)6-2-1-5-12-6/h1-2,5,7,9H,3-4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBACKDMGYMXYLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(N1)C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701006187 | |
Record name | 3-(Thiophen-2-yl)-3,4,5,6-tetrahydropyrazin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701006187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86696-86-8, 85606-97-9 | |
Record name | Tenilsetam [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086696868 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(Thiophen-2-yl)-3,4,5,6-tetrahydropyrazin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701006187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TENILSETAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4Q7XM74N6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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